
N-(1-ethylpropyl)-2-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethylpropyl)-2-nitrobenzenesulfonamide, also known as NEP, is a sulfonamide compound that has been widely used in scientific research. It is a small molecule inhibitor that has been found to have various biological and physiological effects. NEP has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases.
Wirkmechanismus
The mechanism of action of N-(1-ethylpropyl)-2-nitrobenzenesulfonamide is not fully understood. However, it has been found to inhibit various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. N-(1-ethylpropyl)-2-nitrobenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. N-(1-ethylpropyl)-2-nitrobenzenesulfonamide has also been found to inhibit the activity of histone deacetylases, which are involved in regulating gene expression. In addition, N-(1-ethylpropyl)-2-nitrobenzenesulfonamide has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(1-ethylpropyl)-2-nitrobenzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase IX, which is involved in regulating pH in cancer cells. N-(1-ethylpropyl)-2-nitrobenzenesulfonamide has also been found to inhibit the activity of histone deacetylases, which are involved in regulating gene expression. In addition, N-(1-ethylpropyl)-2-nitrobenzenesulfonamide has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-ethylpropyl)-2-nitrobenzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-(1-ethylpropyl)-2-nitrobenzenesulfonamide has also been found to have good solubility in water and organic solvents. However, N-(1-ethylpropyl)-2-nitrobenzenesulfonamide has some limitations for lab experiments. It has been found to be unstable in acidic conditions and can decompose over time. In addition, N-(1-ethylpropyl)-2-nitrobenzenesulfonamide has been found to have low bioavailability and can be rapidly metabolized in vivo.
Zukünftige Richtungen
There are several future directions for N-(1-ethylpropyl)-2-nitrobenzenesulfonamide research. One potential direction is to study the potential therapeutic applications of N-(1-ethylpropyl)-2-nitrobenzenesulfonamide in cancer and inflammation. N-(1-ethylpropyl)-2-nitrobenzenesulfonamide has been found to have promising anti-cancer and anti-inflammatory effects, and further studies are needed to explore its potential for clinical use. Another potential direction is to study the mechanism of action of N-(1-ethylpropyl)-2-nitrobenzenesulfonamide in more detail. The exact targets and signaling pathways of N-(1-ethylpropyl)-2-nitrobenzenesulfonamide are not fully understood, and further studies are needed to elucidate its mechanism of action. Finally, future studies could focus on improving the stability and bioavailability of N-(1-ethylpropyl)-2-nitrobenzenesulfonamide, which could enhance its potential for clinical use.
Conclusion:
In conclusion, N-(1-ethylpropyl)-2-nitrobenzenesulfonamide is a sulfonamide compound that has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases. N-(1-ethylpropyl)-2-nitrobenzenesulfonamide has been found to have various biochemical and physiological effects, and its mechanism of action is not fully understood. N-(1-ethylpropyl)-2-nitrobenzenesulfonamide has several advantages for lab experiments, but also has some limitations. There are several future directions for N-(1-ethylpropyl)-2-nitrobenzenesulfonamide research, including exploring its potential therapeutic applications, elucidating its mechanism of action, and improving its stability and bioavailability.
Synthesemethoden
N-(1-ethylpropyl)-2-nitrobenzenesulfonamide can be synthesized through a multi-step process starting from 2-nitrobenzenesulfonyl chloride and 1-ethylpropylamine. The reaction involves the formation of an amide bond between the sulfonyl chloride and the amine group of 1-ethylpropylamine. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(1-ethylpropyl)-2-nitrobenzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases. It has been found to inhibit various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. N-(1-ethylpropyl)-2-nitrobenzenesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(1-ethylpropyl)-2-nitrobenzenesulfonamide has been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-nitro-N-pentan-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-3-9(4-2)12-18(16,17)11-8-6-5-7-10(11)13(14)15/h5-9,12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGMNBFSKOGDKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(3-cyclohexen-1-ylmethylene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5862169.png)
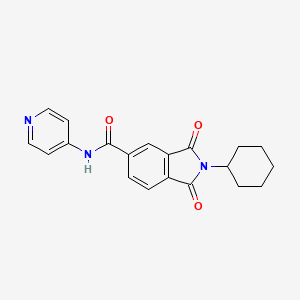
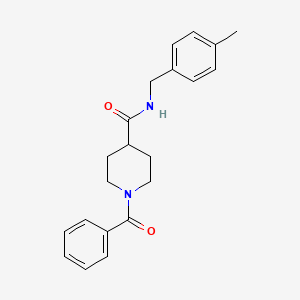
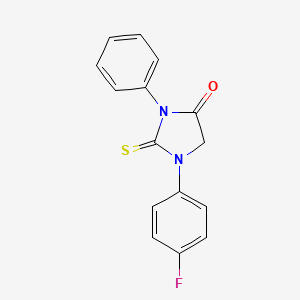
![1-[(3,4-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5862196.png)

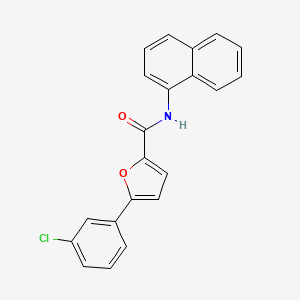

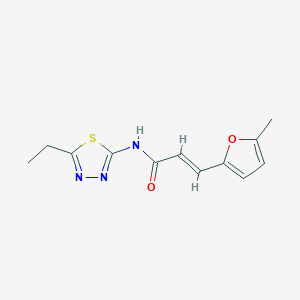
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-methylbenzamide](/img/structure/B5862248.png)

![4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B5862262.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B5862274.png)
